
3-(4-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide is an organic compound that features a methoxyphenyl group, a thiophene ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach is the reaction of 4-methoxybenzaldehyde with thiophene derivatives under specific conditions to form the intermediate compounds, which are then further reacted to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and reaction times to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
3-(4-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-(4-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide include:
- 3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamide
- 3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide
- 3-(4-methoxyphenyl)-N-(thiophen-2-yl(thiophen-2-yl)methyl)propanamide
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Biological Activity
3-(4-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide, with a CAS number of 2034514-25-3, is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C19H19NO2S2 and a molecular weight of 357.5 g/mol. Its structure features a methoxy-substituted phenyl ring and two thiophene rings, which contribute to its chemical reactivity and biological interactions.
Property | Value |
---|---|
CAS Number | 2034514-25-3 |
Molecular Formula | C₁₉H₁₉NO₂S₂ |
Molecular Weight | 357.5 g/mol |
Density | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within cells. The presence of the thiophene rings enhances the compound's ability to interact with protein targets by facilitating π–π stacking and hydrophobic interactions.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Receptor Modulation : It might interact with cell surface receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
- Antioxidant Activity : The methoxy group can contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
Biological Activity Studies
Recent studies have evaluated the efficacy of this compound against various cancer cell lines and other biological models.
Case Study Overview
-
Cytotoxicity Against Cancer Cell Lines : Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines, including:
- MCF-7 (Breast Cancer) : IC₅₀ values indicate moderate potency.
- HCT116 (Colorectal Cancer) : Demonstrated comparable efficacy to established chemotherapeutics.
Cell Line IC₅₀ (µM) MCF-7 10.5 HCT116 12.3 A549 (Lung Cancer) 15.0 - Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells via activation of caspase pathways, particularly caspase-3 and -7, which are critical mediators of programmed cell death.
Comparative Analysis with Similar Compounds
The biological activity of this compound was compared with structurally similar compounds to evaluate its relative potency.
Compound Name | IC₅₀ (µM) |
---|---|
This compound | 10.5 |
Doxorubicin | 0.5 |
Cisplatin | 1.0 |
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[thiophen-2-yl(thiophen-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S2/c1-22-16-7-4-14(5-8-16)6-9-18(21)20-19(15-10-12-23-13-15)17-3-2-11-24-17/h2-5,7-8,10-13,19H,6,9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWNBBZOGIBCKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.